1-phenyl-4-(p-tolylthio)-3-(trifluoromethyl)-1H-pyrazol-5-ol
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Overview
Description
Scientific Research Applications
Synthesis and Derivative Formation
1-Phenyl-4-(p-tolylthio)-3-(trifluoromethyl)-1H-pyrazol-5-ol and its derivatives find applications primarily in the field of chemical synthesis and derivative formation. Arbačiauskienė et al. (2009) utilized 1-phenyl-1H-pyrazol-3-ol as a versatile synthon for preparing various derivatives. These derivatives were achieved through Pd-catalyzed cross-coupling reactions, leading to various functionally substituted 1-phenyl-1H-pyrazoles (Arbačiauskienė et al., 2009).
Crystal and Molecular Structure Analysis
The compound has been a subject of interest in crystallography and molecular structure analysis. Kamani et al. (2019) synthesized and characterized a tolylthiopyrazol variant. They provided insights into its crystal and molecular structure through X-ray diffraction studies, enhancing our understanding of such compounds' structural aspects (Kamani et al., 2019).
Biological Activity Studies
Leelakumar et al. (2022) explored the biological activities associated with analogues of 5-phenyl-3-(trifluoromethyl)-1H-pyrazole. Their study included synthesis, spectroscopic identification, and evaluation of antibacterial activities, revealing potential biological applications of these compounds (Leelakumar et al., 2022).
Chemical Properties and Analyses
Nemytova et al. (2018) developed methods for regiocontrolled methylation of 1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-ols. This research contributes to the understanding of chemical properties and the potential for creating antipyrine analogs with significant analgesic activity, showcasing the compound's versatility in chemical transformations (Nemytova et al., 2018).
Green Chemistry and Environmentally Friendly Synthesis
The synthesis of pyrazole derivatives, including 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, has been adapted to align with green chemistry principles. Mosaddegh et al. (2010) demonstrated the use of cellulose sulfuric acid as a biodegradable and environmentally friendly catalyst for synthesizing bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), emphasizing the importance of eco-friendly methods in chemical synthesis (Mosaddegh et al., 2010).
Safety and Hazards
properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2OS/c1-11-7-9-13(10-8-11)24-14-15(17(18,19)20)21-22(16(14)23)12-5-3-2-4-6-12/h2-10,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUYYJXHRAHZRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(NN(C2=O)C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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